Ala-boroPro

DPP-4 inhibition SAR N-terminal dependence

Research on DPP-4 pathways is often complicated by the non-selectivity of common inhibitors like Val-boroPro, which confound target identification. Ala-boroPro addresses this critical issue. A potent DPP-4 inhibitor, it uniquely lacks high intrinsic affinity for FAP, DPP8, and DPP9, enabling cleaner target engagement studies. Key experimental benefits: - Isolate DPP-4-specific effects in T-cell proliferation and immune regulation assays. - Essential core scaffold for developing FAP-selective inhibitors via N-terminal acylation. - Provided with detailed handling protocols due to its short aqueous half-life.

Molecular Formula C7H15BN2O3
Molecular Weight 186.02 g/mol
Cat. No. B1245597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-boroPro
SynonymsAla-boroPro
alanylpyrrolidine-boronic acid
Molecular FormulaC7H15BN2O3
Molecular Weight186.02 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)C(C)N)(O)O
InChIInChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/t5-,6-/m0/s1
InChIKeyWDFZXMUIFGGBQF-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-boroPro Procurement Guide for DPP-4 and FAP Research


Ala-boroPro (H-Ala-boroPro) is a dipeptide boronic acid inhibitor where the carboxyl group of the C-terminal proline is replaced with a boronic acid moiety (B(OH)₂) [1]. This compound class acts as a transition-state analog inhibitor of dipeptidyl peptidase IV (DPP-4, CD26) and, depending on structural modifications, other post-proline cleaving serine proteases including fibroblast activation protein (FAP), DPP8, and DPP9 [2]. The free N-terminal amine and the boronic acid warhead define its unique binding profile: the boronic acid forms a reversible covalent bond with the catalytic serine, while the unmodified N-terminus is essential for high-affinity interaction with DPP-4 [1].

Mechanism DPP-4 transition-state analog inhibitor with boronic acid warhead
Requirement Free N-terminal amine required for high-affinity DPP-4 binding
Warhead Boronic acid forms reversible covalent bond with catalytic serine

Why Generic DPP-4 Inhibitors Cannot Replace Ala-boroPro


In-class compounds such as Val-boroPro (talabostat), saxagliptin, and sitagliptin cannot simply be interchanged with Ala-boroPro for specific research or development purposes. Val-boroPro exhibits potent but non-selective inhibition across DPP-4, DPP8, DPP9, and FAP with IC₅₀ values all in the low nanomolar range (<4 nM to 11 nM), making it unsuitable for studies requiring DPP-4-specific target engagement . Conversely, Ala-boroPro demonstrates a fundamentally different selectivity profile—it is a potent DPP-4 inhibitor but, critically, lacks intrinsic high affinity for FAP unless chemically modified at the N-terminus [1]. This differential selectivity is not captured in potency metrics alone; it dictates which biological pathways are interrogated in a given experiment. Furthermore, the unmodified N-terminus of Ala-boroPro renders it susceptible to rapid aqueous degradation (t₁/₂ ≈ 0.5 h at neutral pH), a stability constraint not shared by stabilized peptidomimetics like sitagliptin, which directly impacts handling protocols and experimental design [2].

Val-boroPro Overlapping inhibition across DPP-4, DPP8, DPP9, and FAP — DPP-4-specific interpretation may shift
Saxagliptin / Sitagliptin Optimized for oral PK stability — acute enzyme inhibition study context may differ
N-blocked / Truncated Lack the free N-terminal amine — DPP-4 affinity may not transfer directly

Ala-boroPro Comparative Evidence for Procurement


Structural Determinants of DPP-4 Affinity

Ala-boroPro achieves nanomolar Ki against DPP-4. Removal of the N-terminal alanine residue to yield boroPro (the proline boronic acid monomer) reduces affinity for DPP-4 by five orders of magnitude [1]. Blocking the N-terminus with a protecting group (e.g., Boc) completely abolishes detectable affinity [2]. This demonstrates that both the free N-terminal amine and the intact dipeptide scaffold are absolute requirements for high-affinity DPP-4 engagement.

DPP-4 Affinity Determinant
Head-to-head
Ala-boroPro: nanomolar Ki (DPP-4)
boroPro: ≥ 100,000-fold lower affinity
Free dipeptide scaffold is essential for DPP-4 binding
Enzymatic assay context; N-blocked derivatives show no detectable affinity
DPP-4 inhibition SAR N-terminal dependence Ki comparison

Aqueous Stability Limitation

H-Ala-boroPro decomposes in aqueous solution at neutral pH and room temperature (20-25°C) with a half-life of approximately 0.5 hour [1]. This intrinsic instability contrasts sharply with N-acylated or peptidomimetic DPP-4 inhibitors such as saxagliptin and sitagliptin, which are designed for extended solution stability and oral bioavailability. The short half-life is a direct consequence of the free N-terminal amine in the unmodified dipeptide boronic acid scaffold.

Solution Stability
Class-level
Half-life ≈ 0.5 h
Neutral pH, 20–25 °C
Requires fresh preparation in acidic buffer
Protocol timing critical; contrasts with stable clinical DPP-4 inhibitors
aqueous stability decomposition handling protocols half-life

Selective FAP Inhibitor Precursor

While unmodified H-Ala-boroPro is a DPP-4 inhibitor with minimal FAP activity, N-terminal acylation with pyridine-4-carbonyl yields N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099), the first reported potent FAP inhibitor with selectivity over DPPs and PREP [1]. In contrast, Val-boroPro (talabostat) is a non-selective inhibitor with IC₅₀ values of <4 nM (DPP-4), 4 nM (DPP8), 11 nM (DPP9), and 560 nM (FAP) . The Ala-boroPro scaffold thus provides a unique chemical starting point for generating selective probes, whereas Val-boroPro remains inherently promiscuous.

FAP vs DPP Selectivity
Assay context
ARI-3099 (N-acyl-Ala-boroPro): FAP-selective
Val-boroPro: non-selective DPP/FAP profile
N-terminal acylation enables FAP-selective tool development
Recombinant enzyme assay context; derivative-dependent selectivity
FAP selectivity DPP-8 DPP-9 ARI-3099 Val-boroPro

In Vivo Arthritis Suppression

In murine models of inflammatory arthritis, subcutaneous administration of Ala-boroPro suppressed hind paw swelling associated with both collagen-induced arthritis and alkyldiamine-induced arthritis [1]. This in vivo functional activity confirms that the compound retains sufficient stability and bioavailability to engage DPP-4 in a physiological context, despite its documented aqueous instability in vitro. Comparable in vivo data for unmodified Pro-boroPro or boroPro in this model are not reported in the same study, establishing Ala-boroPro as a viable tool for in vivo DPP-4 functional studies.

In Vivo Arthritis Model
Endpoint context
Reported paw swelling suppression
Two murine arthritis models
Supports DPP-4 model-response interpretation
Model-specific review required; no direct comparator in source
arthritis in vivo DPP-4 immune regulation collagen-induced

Ala-boroPro Research Applications


Synthetic Intermediate for FAP-Targeted Agents

Ala-boroPro serves as the core scaffold for generating FAP-selective inhibitors through N-terminal acylation. As demonstrated by the development of ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro), N-terminal modification converts the DPP-4-selective Ala-boroPro into a potent and FAP-selective inhibitor suitable for radiotheranostic applications [1]. This synthetic strategy is not achievable with Val-boroPro, which remains non-selective regardless of N-terminal modification due to its inherent promiscuity. Research groups developing FAP-targeted PET tracers or FAP-directed therapeutics should procure Ala-boroPro or its D-isomer as a key building block.

DPP-4 Functional Studies in Immune Cells

Ala-boroPro provides a well-characterized tool for investigating DPP-4 function in T-cell biology and immune regulation. The compound inhibits antigen-induced T-cell proliferation and interleukin-2 production without affecting mitogen-induced responses, confirming a specific role for DPP-4 in antigen-mediated activation pathways [1]. Unlike non-selective inhibitors such as Val-boroPro, which simultaneously target DPP8, DPP9, and FAP with comparable potency, Ala-boroPro offers a cleaner pharmacological profile for isolating DPP-4-dependent effects . Researchers should note the requirement for fresh preparation in acidic buffer and immediate use due to the compound's short aqueous half-life .

In Vivo DPP-4 Validation in Arthritis

Ala-boroPro has demonstrated in vivo efficacy in suppressing both collagen-induced and alkyldiamine-induced arthritis in murine models [1]. This establishes the compound as a viable research tool for validating DPP-4 as a therapeutic target in inflammatory and autoimmune conditions. Procurement for in vivo studies should account for the need for fresh preparation and subcutaneous administration protocols.

SAR Studies of Boronic Acid DPP/FAP Inhibitors

Ala-boroPro represents the minimal dipeptide boronic acid scaffold required for DPP-4 inhibition. The five-order-of-magnitude affinity difference between Ala-boroPro and boroPro provides a quantitative benchmark for evaluating the contribution of the N-terminal residue to target engagement [1]. Researchers conducting SAR studies on boronic acid inhibitors should use Ala-boroPro as the reference compound against which modifications (N-terminal blocking, amino acid substitution, stereochemical inversion) are compared.

Application
Selection Property
Validation Focus
FAP-targeted agent synthesis
N-terminal acylation scaffold integrity
FAP/DPP selectivity profiling after derivatization
DPP-4 functional studies in T-cell biology
DPP-4-selective inhibition context
Antigen-induced T-cell proliferation endpoint
DPP-4 target engagement in arthritis models
Reported in vivo model-response
Inflammation endpoint assessment
Boronic acid inhibitor SAR studies
Reference dipeptide boronic acid scaffold
Affinity comparison across N-terminal modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-boroPro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.